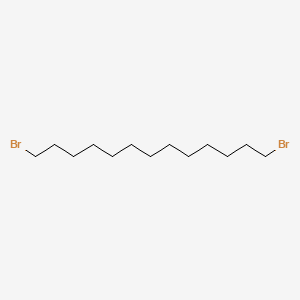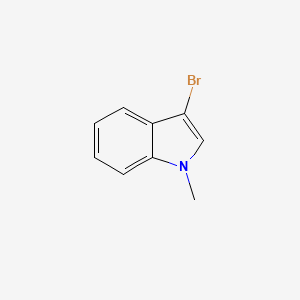
3-Bromo-1-methyl-1H-indole
Overview
Description
3-Bromo-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a bromine atom at the third position and a methyl group at the first position of the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Synthetic Routes and Reaction Conditions:
Bromination of 1-methyl-1H-indole: One common method involves the bromination of 1-methyl-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding this compound.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 1-methyl-1H-indole with a brominating agent under mild conditions.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed, where the reactants are mixed in large reactors, and the reaction is monitored until completion. The product is then purified through crystallization or distillation.
Continuous Flow Process: This method involves the continuous feeding of reactants into a reactor, allowing for more efficient and scalable production.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: It can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-methyl-1H-indole using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in cross-coupling reactions.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Commonly used for reduction reactions.
Major Products Formed:
Substituted Indoles: Products of nucleophilic substitution.
Indole-3-carboxylic Acids: Products of oxidation.
3-Methyl-1H-indole: Product of reduction.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Employed in various catalytic processes due to its reactive bromine atom.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Serves as a precursor in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
1-Methyl-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodo-1-methyl-1H-indole: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Uniqueness:
Reactivity: The presence of the bromine atom at the third position makes 3-Bromo-1-methyl-1H-indole highly reactive in nucleophilic substitution reactions, distinguishing it from its chloro and iodo analogs.
Applications: Its unique reactivity profile allows for its use in a broader range of synthetic applications compared to similar compounds.
Properties
IUPAC Name |
3-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYZMFSSIBFGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538145 | |
| Record name | 3-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81471-20-7 | |
| Record name | 3-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


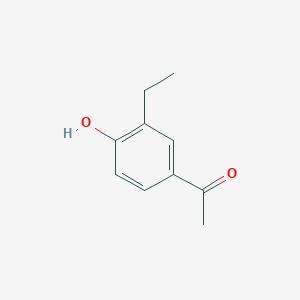
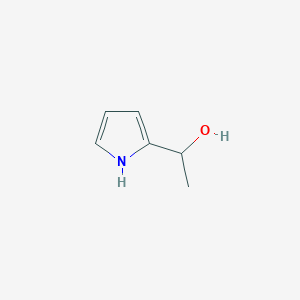
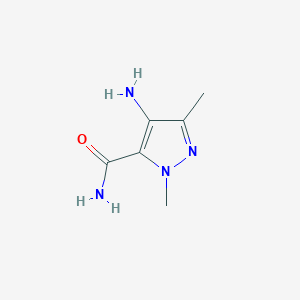
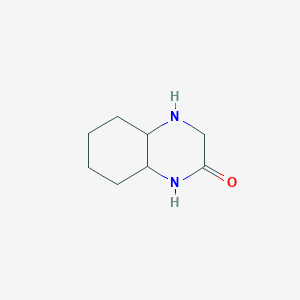
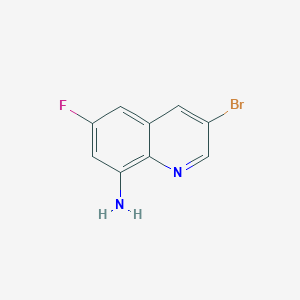
![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)
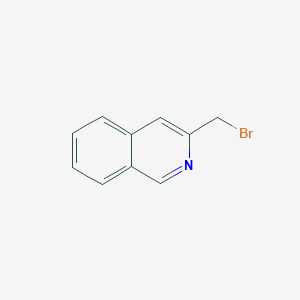
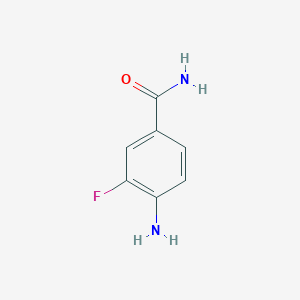

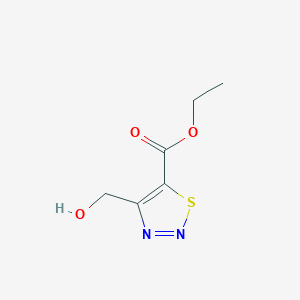
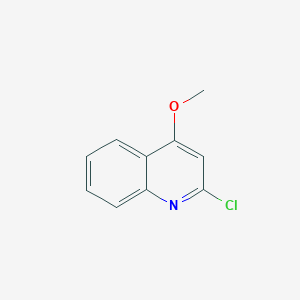
![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)
